Crisina 7-O-beta-gentiobiósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

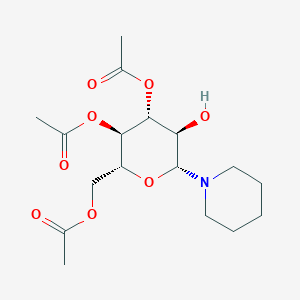

Chrysin 7-O-beta-gentiobioside is a natural product found in Spartium junceum with data available.

Aplicaciones Científicas De Investigación

Investigación en glicobiología

Crisina 7-O-beta-gentiobiósido: se utiliza en la investigación en glicobiología debido a sus propiedades de glicosilación . La glicosilación es una modificación postraduccional crítica de proteínas y lípidos, y el estudio de este compuesto puede ayudar a comprender su influencia en procesos biológicos como la adhesión celular, la antigenicidad y el plegamiento de proteínas.

Potencial antiinflamatorio

La investigación ha indicado que los flavonoides como la This compound pueden poseer propiedades antiinflamatorias . Esta aplicación es significativa en el desarrollo de nuevos tratamientos para enfermedades inflamatorias, ya que puede conducir al descubrimiento de nuevos agentes antiinflamatorios.

Actividad anticancerígena

El potencial anticancerígeno de la This compound es un área de investigación prometedora. Los flavonoides son conocidos por desempeñar papeles en la prevención y el tratamiento del cáncer al inducir la apoptosis e inhibir la proliferación celular . Se está explorando la eficacia de este compuesto contra varias líneas celulares cancerosas.

Farmacocinética

This compound: se estudia por sus propiedades farmacocinéticas, que describen cómo el cuerpo absorbe, distribuye, metaboliza y excreta un fármaco . Comprender estas propiedades es crucial para desarrollar productos farmacéuticos efectivos y seguros.

Efectos neuroprotectores

Existe un creciente interés en los efectos neuroprotectores de los flavonoides This compound puede contribuir a la protección de las células neuronales y la prevención de enfermedades neurodegenerativas . La investigación en este campo podría conducir a avances en el tratamiento de enfermedades como el Alzheimer y el Parkinson.

Propiedades antioxidantes

Los flavonoides son bien conocidos por sus capacidades antioxidantes This compound se está investigando por su capacidad para neutralizar los radicales libres y reducir el estrés oxidativo en las células . Esta aplicación tiene implicaciones para la prevención de enfermedades asociadas con el daño oxidativo, como las enfermedades cardíacas y la diabetes.

Mecanismo De Acción

Target of Action

Chrysin 7-O-beta-gentiobioside is a glycosylation product of Chrysin The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is a glycosylation product of chrysin , which suggests that it may share some of the biological activities of its parent compound, Chrysin.

Biochemical Pathways

As a glycosylation product of Chrysin , it may be involved in similar biochemical pathways as Chrysin.

Pharmacokinetics

A study has been conducted to measure the concentrations of Chrysin 7-O-beta-gentiobioside in mouse blood and its pharmacokinetics . The compound was administered intravenously at a dose of 5 mg/kg, and the mouse blood was withdrawn at various time points after administration . The intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and the recovery of the analytes after protein precipitation were all above 78.2% . This suggests that the compound has good bioavailability.

Result of Action

It is known to be a flavonoid isolated from the flowers of spartium junceum that exhibits cytocidal and antimicrobial properties .

Action Environment

It is known that the compound is stored at temperatures between -80 and -20 degrees celsius , suggesting that temperature could be a significant environmental factor affecting its stability.

Análisis Bioquímico

Biochemical Properties

Chrysin 7-O-beta-gentiobioside plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, CYP3A4, and CYP2D6 . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, Chrysin 7-O-beta-gentiobioside interacts with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) .

Cellular Effects

Chrysin 7-O-beta-gentiobioside exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell death and survival . This compound can influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Chrysin 7-O-beta-gentiobioside also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of Chrysin 7-O-beta-gentiobioside involves its binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of cytochrome P450 enzymes, leading to their inhibition . Additionally, Chrysin 7-O-beta-gentiobioside can modulate the activity of transcription factors, such as NF-κB and AP-1, resulting in altered gene expression . These molecular interactions contribute to its therapeutic effects, including its anticancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysin 7-O-beta-gentiobioside can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable when stored at -20°C and protected from light . Its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have demonstrated that Chrysin 7-O-beta-gentiobioside can maintain its biological activity over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of Chrysin 7-O-beta-gentiobioside vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Chrysin 7-O-beta-gentiobioside can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Chrysin 7-O-beta-gentiobioside is involved in various metabolic pathways, including its interactions with cytochrome P450 enzymes and transporters . This compound undergoes biotransformation in the body, resulting in the formation of conjugated metabolites, such as chrysin-7-sulfate and chrysin-7-glucuronide . These metabolites can further interact with biotransformation enzymes and transporters, affecting the overall metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Chrysin 7-O-beta-gentiobioside within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported by organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) . These interactions influence the localization and accumulation of Chrysin 7-O-beta-gentiobioside within specific tissues and cells .

Subcellular Localization

Chrysin 7-O-beta-gentiobioside exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Chrysin 7-O-beta-gentiobioside is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns play a crucial role in determining the biological activity and therapeutic potential of Chrysin 7-O-beta-gentiobioside .

Propiedades

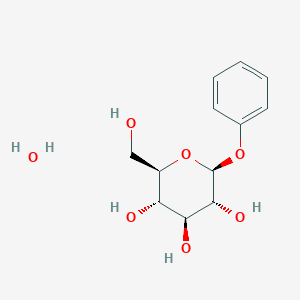

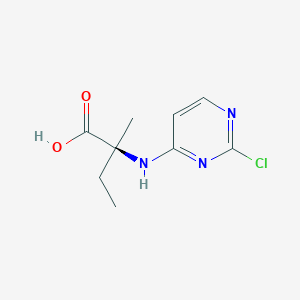

IUPAC Name |

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGGAPZYUWNMO-IPOZFMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?

A1: The research utilized a UPLC-MS/MS method to determine the concentration of Chrysin 7-O-beta-gentiobioside in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:

- Accuracy: The reported intra-day and inter-day accuracy ranged from 86.2 to 109.3% [], indicating reliable and consistent measurements.

- Good Recovery: The recovery of Chrysin 7-O-beta-gentiobioside after protein precipitation was above 78.2% [], demonstrating efficient extraction from complex matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)

![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)

![4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1494511.png)

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)

![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)